![molecular formula C8H12N2O2 B022369 Cyclo(deltaAla-L-Val) CAS No. 25516-00-1](/img/structure/B22369.png)
Cyclo(deltaAla-L-Val)
Overview
Description
Synthesis Analysis
The synthesis of Cyclo(deltaAla-L-Val) involves asymmetric hydrogenation of dehydroalanine residues in cyclodipeptides. This process uses Pd black in methanol under ambient pressure and room temperature conditions. Notably, L-valine acts as a chiral source, inducing remarkable asymmetric hydrogenation with high chiral induction, leading to the effective synthesis of Cyclo(deltaAla-L-Val) and other cyclic dipeptides with varied aminoacyl residues (Lee, Kanmera, Aoyagi, & Izumiya, 2009).
Scientific Research Applications
Synthesis of Optically Pure Alpha-Amino Acids : Cyclo(deltaAla-L-Val) is used in the asymmetric hydrogenation of alpha, beta-dehydroamino acid residues in cyclodipeptides, contributing to the synthesis of optically pure alpha-amino acids (Kanmera, Lee, Aoyagi, & Izumiya, 2009).
Antifungal Characterization : This compound from Bacillus amyloliquefaciens Y1 inhibits Fusarium graminearum growth in wheat grains, potentially controlling head blight and other post-harvest diseases (Jamal, Cho, Moon, & Kim, 2017).
Taste Sensation in Cocoa : It induces a blood-like, metallic bitter taste sensation in roasted cocoa nibs (Stark & Hofmann, 2005).
Quorum-Sensing in Bacteria : Cyclo(deltaAla-L-Val) can activate or antagonize LuxR-based quorum-sensing systems in bacteria, indicating its potential in microbial communication and control (Holden et al., 1999).
Antimicrobial Agent : It exhibits potential as an antimicrobial agent against MRSA by targeting multiple biological pathways and delaying antibiotic resistance (Zin et al., 2020).
Potent Somatostatin Analog : Cyclo(N-Me-Ala-Tyr-D-Trp-Lys-Val-Phe) II, a related compound, is significantly more potent than somatostatin in inhibiting insulin, glucagon, and growth hormone release, which could improve control of postprandial hyperglycemia (Veber et al., 1984).
Tyrosinase Inhibitor : A novel cyclotetrapeptide produced by Lactobacillus helveticus, it acts as a tyrosinase inhibitor (Kawagishi et al., 1993).
Cancerostatic Properties : It's considered to have potential cancerostatic properties (Schmidt & Langner, 2009).
Ion-Binding Properties : Cyclo(L-Val-Gly-Gly-L-Pro)3, a related compound, shows strong ion-binding properties with specific ions in acetonitrile, indicating its potential in ion transport and regulation processes (Easwaran, Pease, & Blout, 1979).
Mechanism of Action
Target of Action
Cyclo(deltaAla-L-Val) is a diketopiperazine formed by the fusion of Δ-alanine and valine . It is reported as a secondary metabolite of fungi and bacteria . The primary targets of Cyclo(deltaAla-L-Val) are N-acylhomoserine lactones (AHLs) in Pseudomonas aeruginosa . AHLs are signal molecules in the quorum-sensing systems of Gram-negative bacteria, playing a crucial role in regulating bacterial population density .
Mode of Action
Cyclo(deltaAla-L-Val) interacts with its targets by activating AHLs . It is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .
Biochemical Pathways
The biochemical pathways affected by Cyclo(deltaAla-L-Val) are primarily related to bacterial quorum sensing. By interacting with AHLs and other LuxR-based systems, it can influence the communication and coordination within bacterial populations
Result of Action
Cyclo(deltaAla-L-Val) has been shown to reduce S. liquefaciens colony expansion by 21%, indicating inhibition of swarming motility . It also inhibits the interaction of the kinases Ras and Raf-1 in a yeast two-hybrid assay in a concentration-dependent manner . These results suggest that Cyclo(deltaAla-L-Val) can influence both bacterial and yeast cellular processes.
Action Environment
The environment can significantly influence the action, efficacy, and stability of Cyclo(deltaAla-L-Val). Factors such as pH, temperature, and the presence of other compounds can affect its solubility and therefore its bioavailability . .
properties
IUPAC Name |
(6S)-3-methylidene-6-propan-2-ylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYRGJUKSGFWQF-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=C)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NC(=C)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332085 | |
Record name | Cyclo(deltaAla-L-Val) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25516-00-1 | |
Record name | Cyclo(deltaAla-L-Val) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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